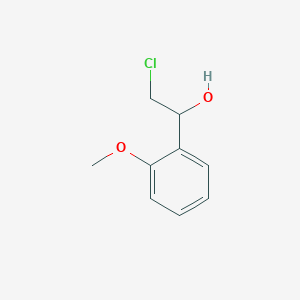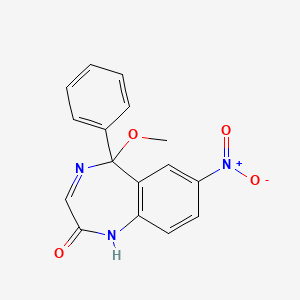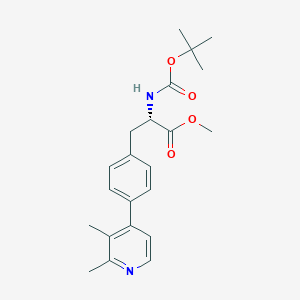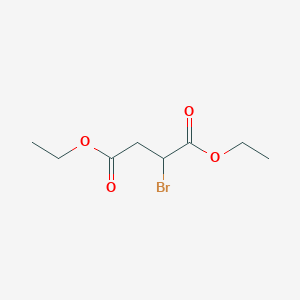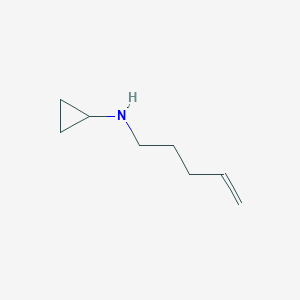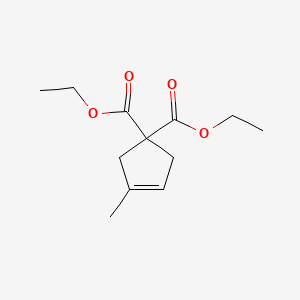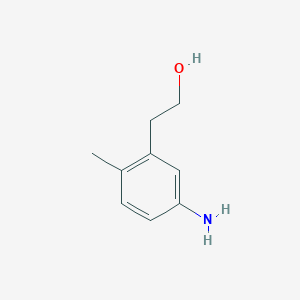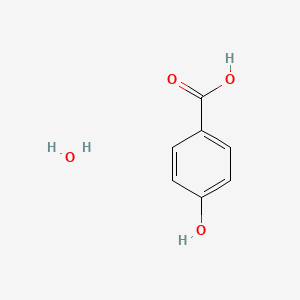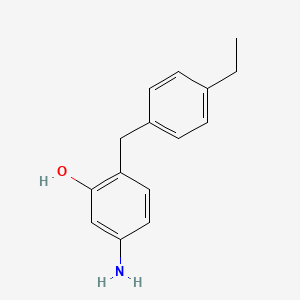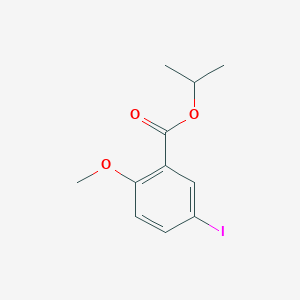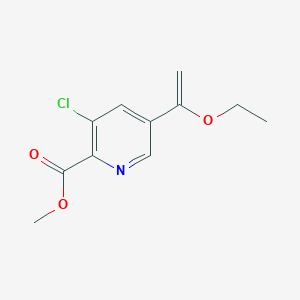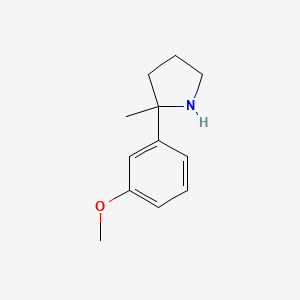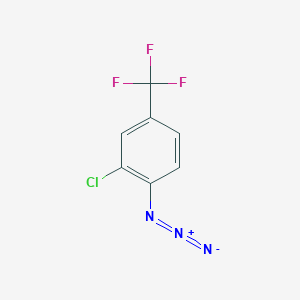
1-azido-2-chloro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azido-2-chloro-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of an azido group, a chloro group, and a trifluoromethyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-azido-2-chloro-4-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with sodium azide, followed by reduction of the nitro groups to amino groups and subsequent diazotization and azidation . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Chemischer Reaktionen
Types of Reactions
1-azido-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvent systems .
Major Products Formed
Major products formed from these reactions include substituted derivatives, reduced amines, and oxidized compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
1-azido-2-chloro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-azido-2-chloro-4-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, chloro, and trifluoromethyl groups. These functional groups interact with molecular targets and pathways, leading to the formation of different products. The azido group, in particular, is highly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azido-4-chloro-2-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)phenyl azide
Uniqueness
1-azido-2-chloro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of azido, chloro, and trifluoromethyl groups, making it valuable for specific applications in synthesis, research, and industry .
Eigenschaften
Molekularformel |
C7H3ClF3N3 |
|---|---|
Molekulargewicht |
221.57 g/mol |
IUPAC-Name |
1-azido-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
InChI-Schlüssel |
YKENHQWWYDTADG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)
